First-in-Class Clinical Proof-of-Concept
In a head-to-head in vivo study using uPA/SCID mice with humanized livers and stable HBV genotype C infection, NVR 3-778 demonstrated a unique ability to reduce serum HBV RNA levels, whereas the nucleos(t)ide analog entecavir had no effect on HBV RNA [1]. NVR 3-778 reduced serum HBV RNA to below the limit of quantification in combination with pegIFN, an effect not observed with entecavir plus pegIFN [1].
| Evidence Dimension | Reduction of serum HBV RNA |
|---|---|
| Target Compound Data | NVR 3-778: Significant reduction; below limit of quantification in combination with pegIFN |
| Comparator Or Baseline | Entecavir: No effect on HBV RNA |
| Quantified Difference | Qualitative difference: NVR 3-778 reduces HBV RNA, entecavir does not |
| Conditions | uPA/SCID mice with humanized livers, HBV genotype C, 6-week treatment |
Why This Matters
HBV RNA reduction is a direct pharmacodynamic marker of capsid assembly inhibition, confirming target engagement and distinguishing CAMs from standard-of-care nucleos(t)ide analogs.
- [1] Klumpp K, et al. Efficacy of NVR 3-778, Alone and In Combination With Pegylated Interferon, vs Entecavir In uPA/SCID Mice With Humanized Livers and HBV Infection. Gastroenterology. 2018;154(3):652-662.e8. doi:10.1053/j.gastro.2017.10.017 View Source
